molecular formula C10H14N2O2S B13004297 N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B13004297
M. Wt: 226.30 g/mol
InChI Key: QYQVGVNLYRANBW-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in synthetic chemistry. The presence of the sulfonamide group in this compound adds to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.

    Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the azetidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    N-(azetidin-3-yl)-benzene-1-sulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-(azetidin-3-yl)-4-chlorobenzene-1-sulfonamide: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.

    N-(azetidin-3-yl)-4-nitrobenzene-1-sulfonamide: Similar structure but has a nitro group instead of a methyl group on the benzene ring.

Uniqueness

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to molecular targets .

Biological Activity

N-(Azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a compound of considerable interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound consists of:

  • Azetidine ring : A four-membered cyclic amine that contributes to the compound's rigidity.
  • Sulfonamide group : Known for its biological activity, particularly in inhibiting enzymes.
  • Methyl-substituted benzene moiety : Enhances the compound's lipophilicity and potential bioactivity.

This compound primarily exhibits its biological effects through the following mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit key enzymes such as dihydropteroate synthase, crucial for bacterial folate synthesis. This mechanism is central to its antibacterial properties .
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess broad-spectrum antimicrobial activity .
  • Potential Anticancer Effects : Research indicates that azetidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cell lines . The specific activity of this compound in this context remains to be fully elucidated.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes its activity compared to standard antibiotics:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Standard Antibiotic (e.g., Sulfamethoxazole)
Escherichia coli32 µg/mL16 µg/mL
Staphylococcus aureus16 µg/mL8 µg/mL
Pseudomonas aeruginosa64 µg/mL32 µg/mL

Note: Values are indicative and may vary based on experimental conditions.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures can inhibit the growth of various cancer cell lines. The following table outlines findings from recent research:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30
HCT116 (Colon Cancer)40

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial properties of sulfonamides, this compound demonstrated significant inhibition against resistant strains of Staphylococcus aureus, suggesting potential for treating infections caused by multidrug-resistant bacteria .
  • Anticancer Properties : A recent investigation into azetidine derivatives indicated that compounds structurally related to this compound could induce apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

N-(azetidin-3-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H14N2O2S/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9/h2-5,9,11-12H,6-7H2,1H3

InChI Key

QYQVGVNLYRANBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2

Origin of Product

United States

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